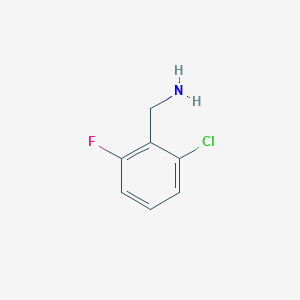

2-Chloro-6-fluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULSXIBCHPJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164946 | |

| Record name | 2-Chloro-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-15-9 | |

| Record name | 2-Chloro-6-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-FLUOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260BV7XB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-fluorobenzylamine CAS number and properties

The second round of searches provided more detailed information, particularly regarding the synthesis of related compounds like O-(2-Chloro-6-fluorobenzyl)hydroxylamine, which suggests a plausible synthetic route for 2-Chloro-6-fluorobenzylamine itself, likely involving the reduction of an oxime or a related nitrogen-containing functional group. I found some information on its use as a building block in medicinal chemistry and some safety data. However, there are still significant gaps. Specifically, I lack a direct, detailed synthetic protocol for this compound. While I can infer a method, a cited, step-by-step protocol is necessary for a high-quality technical guide. Furthermore, I have not yet found any specific spectroscopic data (NMR, IR, MS) for this compound itself, although I have found data for similar compounds. The applications in drug development are still quite general, and concrete examples of APIs synthesized from this compound are missing. Therefore, the next steps need to be highly focused on finding a detailed synthesis, actual spectroscopic data, and specific examples of its application in the synthesis of pharmaceutical agents.The searches have yielded the CAS number (15205-15-9) and basic physical properties of this compound. I have also found information on the synthesis of a closely related compound, O-(2-Chloro-6-fluorobenzyl)hydroxylamine, which suggests a plausible synthetic route for the target molecule via reduction of an intermediate like an oxime or nitrile. There is also information on the use of the precursor, 2-chloro-6-fluorobenzaldehyde, in the synthesis of the antibiotic flucloxacillin. However, a specific, detailed, and citable synthetic protocol for this compound is still missing. Crucially, I have not yet found any experimental spectroscopic data (NMR, IR, MS) for this compound itself, which is a critical requirement for a technical guide. The applications in drug development also remain general. Therefore, the next steps will focus on finding a precise, referenced synthetic method and the actual spectroscopic data for the target compound. I will also continue to look for more specific examples of its use in the synthesis of active pharmaceutical ingredients.

physical and chemical properties of 2-Chloro-6-fluorobenzylamine

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Properties, Synthesis, and Applications

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a halogenated aromatic amine that has emerged as a pivotal structural motif and versatile intermediate in the field of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a chlorine and a fluorine atom ortho to the benzylamine moiety—imparts a distinct combination of steric and electronic properties. These characteristics are highly sought after by researchers and drug development professionals for their potential to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The presence of halogens can enhance metabolic stability, improve membrane permeability, and provide specific interaction points with biological targets, making this compound a valuable starting point for the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthetic considerations, and applications, grounded in established scientific principles.

Part 1: Physicochemical and Structural Characteristics

The identity and purity of a synthetic intermediate are paramount. This compound is characterized by a specific set of physical constants that define its behavior and handling requirements.

Core Properties

A summary of the essential physicochemical data for this compound is presented below. This data is critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 15205-15-9 | [3][4][5] |

| Molecular Formula | C₇H₇ClFN | [3][4][5] |

| Molecular Weight | 159.59 g/mol | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [3][6] |

| Boiling Point | 91-93 °C at 15-20 mmHg | [5][6][7] |

| Density | ~1.24 g/mL at 20 °C | [5][7] |

| Flash Point | 82 °C | [5][6] |

| Refractive Index (n²⁰/D) | ~1.539 | [6] |

| pKa (Predicted) | 8.09 ± 0.10 | [6] |

Molecular Structure

The spatial arrangement of the atoms dictates the molecule's reactivity and interactions. The ortho-halogen substitution pattern creates significant steric hindrance around the benzylic carbon and the amine group, which can influence its reaction kinetics.

Caption: Chemical structure of this compound.

Part 2: Chemical Reactivity and Synthetic Profile

The utility of this compound stems from the reactivity of its primary amine group, which serves as a nucleophilic handle for constructing more complex molecules.

Reactivity Insights

The benzylamine functionality allows for a range of classical amine reactions, including:

-

Amide Formation: Acylation with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

The electronic properties of the aromatic ring are influenced by the competing inductive (-I) and mesomeric (+M) effects of the halogen substituents. The ortho-positioning of both the chloro and fluoro groups creates a unique electronic environment and sterically shields the benzylic position, which can be a determining factor in reaction selectivity and rates. For instance, this steric hindrance can make Sₙ2 reactions at the benzylic carbon more challenging compared to less substituted benzylamines.

Role as a Synthetic Intermediate

This molecule is rarely the final product but rather a crucial building block. Its incorporation into a larger scaffold introduces the 2-chloro-6-fluorobenzyl moiety, which can serve as a bioisostere or a modulator of physicochemical properties in drug candidates.[1] A prime example is its use in the synthesis of novel imidazolidine derivatives, which have shown promising activity as schistosomicidal agents.[8]

Caption: Synthetic utility of this compound.

Part 3: Spectroscopic Characterization and Analytical Protocols

Unambiguous structural confirmation relies on modern spectroscopic techniques. While a complete public spectral database for this specific compound is limited, its expected spectroscopic signature can be predicted based on its structural components and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The benzylic (CH₂) protons would likely appear as a singlet or a finely split multiplet around δ 3.8-4.2 ppm. The amine (NH₂) protons typically present as a broad singlet whose chemical shift is highly dependent on solvent and concentration.[11]

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon is expected around δ 40-50 ppm, while the aromatic carbons will resonate between δ 110-165 ppm. The carbons directly bonded to the halogens (C-Cl and C-F) will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a clear marker for its presence.

Experimental Protocol: NMR Sample Preparation

Trustworthy data begins with meticulous sample preparation. This protocol outlines a standard procedure for acquiring high-quality NMR data.

-

Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. The choice of solvent is critical as it can influence chemical shifts.

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H, ¹³C, and other relevant spectra using standard pulse programs. Typical acquisition times may range from a few minutes for ¹H NMR to several hours for ¹³C NMR, depending on the sample concentration and desired signal-to-noise ratio.

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as corrosive.

-

Signal Word: Danger[12]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]

-

Pictogram: GHS05 (Corrosion)

Recommended Handling Procedures

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

A properly buttoned lab coat.

-

Splash-proof safety goggles or a face shield.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is often stored under an inert atmosphere, such as argon, to prevent degradation.

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of halogenation in modern synthetic chemistry. Its well-defined physical properties, predictable chemical reactivity, and strategic importance as a building block make it an indispensable tool for researchers in pharmaceutical and materials science. Understanding its characteristics, from its boiling point under vacuum to its corrosive nature, is fundamental to its effective and safe utilization in the laboratory. As the quest for novel molecules with tailored properties continues, the role of versatile intermediates like this compound is set to expand, paving the way for future innovations in drug discovery and beyond.

References

- CymitQuimica. (n.d.). This compound.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT website.[4]

- Aromsyn Co., Ltd. (n.d.). 1189431-12-6 | this compound hydrochloride.

- Fluorochem. (n.d.). This compound.

- BenchChem. (n.d.). O-(2-Chloro-6-fluorobenzyl)hydroxylamine chemical properties.

- Sigma-Aldrich. (n.d.). This compound | 15205-15-9.

- Sigma-Aldrich. (n.d.). This compound | 15205-15-9. Retrieved from Sigma-Aldrich website (Aladdin Scientific).

- ChemicalBook. (n.d.). This compound | 15205-15-9.

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website (Apollo Scientific Ltd).

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound CAS#: 15205-15-9.

- PubChem. (n.d.). This compound.

- ECHEMI. (n.d.). 2-Chloro-6-fluorobenzenemethanamine SDS, 15205-15-9 Safety Data Sheets.

- Matos-Rocha, J. T., et al. (2017). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents.

- BenchChem. (n.d.). Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide.

- MSU Chemistry Department. (n.d.). Proton NMR Table.

- Sigma-Aldrich. (n.d.). This compound | 15205-15-9. Retrieved from Sigma-Aldrich website (ChemScene LLC).

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.

- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.

-

Thulluri, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound CAS#: 15205-15-9 [m.chemicalbook.com]

- 7. This compound | 15205-15-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. echemi.com [echemi.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Structure, Synthesis, and Applications

Abstract

2-Chloro-6-fluorobenzylamine is a halogenated primary amine of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a fluoro group ortho to the aminomethyl moiety, imparts distinct steric and electronic properties that make it a valuable building block for complex molecular architectures. The presence of these halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions, making this compound a versatile scaffold in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of its structural information, molecular weight, physicochemical properties, and key synthetic methodologies. Furthermore, it delves into its spectroscopic signature, chemical reactivity, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name (2-chloro-6-fluorophenyl)methanamine, is a structurally distinct aromatic amine. The ortho-positioning of the chlorine and fluorine atoms relative to the benzylamine functional group creates a sterically hindered environment that influences its reactivity and conformational preferences.

Structural and Chemical Identifiers

A summary of the key structural identifiers and physicochemical properties for this compound is presented in Table 1. This data is essential for its unambiguous identification, characterization, and safe handling in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | (2-chloro-6-fluorophenyl)methanamine | [3] |

| CAS Number | 15205-15-9 | [4] |

| Molecular Formula | C₇H₇ClFN | [5] |

| Molecular Weight | 159.59 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 91-93 °C at 15-20 mmHg | [3][6] |

| Density | ~1.24 g/mL at 20 °C | [6] |

| InChI | InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | [4] |

| InChIKey | GVULSXIBCHPJEH-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN)F | [5] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in peer-reviewed literature with a single, standardized protocol. However, its preparation can be reliably achieved through established synthetic transformations from readily available precursors. The two most logical and scientifically sound pathways are the reduction of 2-chloro-6-fluorobenzonitrile and the reductive amination of 2-chloro-6-fluorobenzaldehyde.

Causality Behind Synthetic Route Selection

-

Reduction of Nitriles: This is a classic and robust method for preparing primary amines. The nitrile precursor, 2-chloro-6-fluorobenzonitrile, is commercially available. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation, offering a direct and high-yielding route to the target benzylamine.[7]

-

Reductive Amination: This pathway utilizes the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, which is also a common chemical intermediate. This method involves the in-situ formation of an imine by reacting the aldehyde with an ammonia source, followed by reduction to the amine. It is a highly versatile and widely used method in medicinal chemistry for amine synthesis.[8][9]

The choice between these routes often depends on precursor availability, scale, and tolerance of other functional groups in a more complex synthetic intermediate.

Experimental Protocol: Reduction of 2-Chloro-6-fluorobenzonitrile with LiAlH₄

This protocol is based on well-established procedures for the reduction of aromatic nitriles using lithium aluminum hydride.[7][10]

Diagrammatic Workflow

Caption: General workflow for the LiAlH₄ reduction of 2-chloro-6-fluorobenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF) via cannula to create a suspension.

-

Addition of Precursor: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 equivalent) in anhydrous THF. Cool the LiAlH₄ suspension to 0 °C using an ice bath and add the nitrile solution dropwise via an addition funnel. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.[11] This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product as a clear liquid.[6]

Self-Validation: The successful synthesis should yield a liquid with the expected boiling point.[6] Structural confirmation is achieved via the spectroscopic methods detailed in Section 3. Purity can be assessed by Gas Chromatography (GC).

Spectroscopic Profile and Characterization

Infrared (IR) Spectroscopy

The FTIR spectrum provides diagnostic information about the functional groups present in the molecule.

-

Experimental Data: An experimental FTIR spectrum is available and shows characteristic peaks.[4]

-

Interpretation:

-

N-H Stretch: A pair of medium peaks is expected in the 3300-3400 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks from the -CH₂- group will appear just below 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ region.

-

C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption is expected in the 600-800 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following chemical shifts are predicted based on data from similar structures like 2-fluorobenzylamine and 2-chloro-6-methylaniline, and standard substituent effects.[12][13]

¹H NMR (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.35 | m | 2H | Ar-H (H-4, H-5) | Aromatic protons in a complex multiplet. |

| ~ 7.00 - 7.10 | t | 1H | Ar-H (H-3) | Aromatic proton adjacent to fluorine will be a triplet due to coupling with neighboring protons. |

| ~ 3.95 | s | 2H | -CH₂ -NH₂ | Benzylic protons, typically a singlet unless coupled to NH₂ protons. |

| ~ 1.60 | br s | 2H | -NH₂ | Amine protons, often a broad singlet that can exchange with D₂O. |

¹³C NMR (101 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C -F | Carbon directly attached to fluorine shows a large one-bond coupling constant. |

| ~ 135 (d, ²JCF ≈ 15 Hz) | C -Cl | Quaternary carbon attached to chlorine, also showing coupling to fluorine. |

| ~ 129 (d, ³JCF ≈ 8 Hz) | C -4 | Aromatic CH carbon. |

| ~ 125 | C -5 | Aromatic CH carbon. |

| ~ 123 (d, ²JCF ≈ 20 Hz) | C -1 (ipso to CH₂NH₂) | Quaternary carbon showing coupling to fluorine. |

| ~ 115 (d, ³JCF ≈ 4 Hz) | C -3 | Aromatic CH carbon. |

| ~ 40 | -C H₂-NH₂ | Benzylic carbon, shifted downfield by the attached nitrogen. |

Note: Predicted NMR data requires experimental verification. Chemical shifts and coupling constants are estimates.

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information on the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z 159, with a characteristic M+2 isotope peak at m/z 161 approximately one-third the intensity, confirming the presence of one chlorine atom.[14]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for amines is cleavage of the bond beta to the nitrogen atom. Loss of the aromatic ring would lead to a fragment at m/z 30 ([CH₂NH₂]⁺).

-

Benzylic Cleavage: Loss of the amino group (•NH₂) would yield the 2-chloro-6-fluorobenzyl cation at m/z 143 (with an M+2 peak at 145). This is often a very stable and prominent fragment for benzylamines.[15]

-

Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion would result in a peak at m/z 124.

-

Chemical Reactivity and Applications

Reactivity Insights

The chemical behavior of this compound is governed by the primary amine and the substituted aromatic ring.

-

Nucleophilicity: The primary amine is a good nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines).

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong inductive electron-withdrawing effects of the chloro and fluoro substituents.[16] Conversely, these groups activate the ring towards nucleophilic aromatic substitution, although forcing conditions are typically required.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing libraries of compounds for biological screening. The presence of halogens is a well-established strategy in medicinal chemistry to enhance metabolic stability (by blocking sites of oxidation) and to modulate binding affinity through halogen bonding or altered electronic interactions.[1][2]

-

Scaffold for Novel Therapeutics: The amine serves as a key handle for attaching the 2-chloro-6-fluorobenzyl moiety to other molecular scaffolds. This is a common approach in lead optimization to explore structure-activity relationships (SAR). Its hydrochloride salt (CAS 1189431-12-6) is commercially available, which is often indicative of its utility in pharmaceutical synthesis where salt forms are preferred for improved handling and solubility.[9]

-

Intermediate for Heterocyclic Synthesis: Benzylamines are common precursors for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.

Safety and Handling

This compound is classified as a corrosive substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.

-

GHS Classification: GHS05 (Corrosive)[3]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

-

Handling: Use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed. It is often stored under an inert atmosphere (e.g., Argon) to prevent degradation.[3]

Always consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a foundational chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its distinct structural features, governed by the ortho-halogen substitution, provide a unique tool for medicinal chemists to modulate the properties of lead compounds. This guide has provided a comprehensive overview of its structure, molecular weight, synthesis, and predicted spectroscopic profile. The detailed protocols and mechanistic insights serve as a self-validating system for researchers, grounded in established chemical principles. Further exploration of this building block is warranted to fully realize its potential in the development of next-generation therapeutics and functional materials.

References

- BenchChem. (2026). An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride.

- BenchChem. (2026). O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview and Synthetic Guide.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

- BenchChem. (2026). O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Review.

- BenchChem. (2026). An In-depth Technical Guide to the Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine.

- BenchChem. (2026). In-depth Technical Guide: O-(2-Chloro-6-fluorobenzyl)hydroxylamine (CAS number 227759-36-6).

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

Hu, B., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. Retrieved from [Link]

- BenchChem. (2026). Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide.

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzylamine. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (n.d.). US8496892B2 - Hydrogenation process for fluorocarbons.

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Nanoscale Advances. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. RSC Publishing. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Korfmacher, W. A., et al. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 12(6), 713-720. Retrieved from [Link]

-

ResearchGate. (2014). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 15205-15-9 [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C7H7ClFN | CID 84833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15205-15-9 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

solubility and stability of 2-Chloro-6-fluorobenzylamine

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-fluorobenzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to characterize the . It is intended for researchers, scientists, and drug development professionals who utilize this and similar chemical intermediates. The focus of this document is not on pre-existing data, but rather on establishing robust, scientifically sound protocols for the determination of these critical physicochemical parameters.

Introduction to this compound

This compound is a substituted benzylamine that serves as a key building block in organic synthesis. Its utility in the synthesis of pharmaceuticals and other specialty chemicals necessitates a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, as they influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide outlines the theoretical and practical considerations for determining these properties, ensuring reliable and reproducible results in a research and development setting.

Physicochemical Properties

A baseline understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | PubChem |

| Molecular Weight | 159.59 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |

| Boiling Point | 208-210 °C | Sigma-Aldrich |

| Density | 1.259 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.539 | Sigma-Aldrich |

| Flash Point | 199 °F | Thermo Fisher Scientific |

Solubility Profile: A Methodological Approach

The solubility of a compound is a critical parameter that dictates its behavior in various solvent systems. For this compound, determining its solubility in a range of solvents is essential for its application in synthesis and for developing purification protocols.

Theoretical Considerations

Solubility is governed by the principle of "like dissolves like." The polarity of this compound, imparted by the amine and halogen substituents, suggests it will have varied solubility across different solvent classes. An experimental determination is crucial for accurate characterization. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffered solutions at pH 3, 7, and 9, methanol, ethanol, acetone, dichloromethane, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation:

The results should be presented in a clear, tabular format.

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Water | ~7 (unbuffered) | 25 | Experimental Value |

| 0.1 N HCl | ~1 | 25 | Experimental Value |

| pH 7.4 Buffer | 7.4 | 25 | Experimental Value |

| 0.1 N NaOH | ~13 | 25 | Experimental Value |

| Methanol | N/A | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| Dichloromethane | N/A | 25 | Experimental Value |

Diagram: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound. These studies expose the compound to stress conditions that are more severe than accelerated stability conditions, as outlined in the ICH Harmonised Tripartite Guideline Q1A(R2). The goal is to identify potential degradation pathways and to develop a stability-indicating analytical method.

The Importance of a Stability-Indicating Method

Before initiating forced degradation studies, a validated, stability-indicating analytical method (typically HPLC) is required. Such a method must be able to resolve the parent compound from any degradation products and from other impurities that may be present. This is typically achieved by demonstrating peak purity using a photodiode array (PDA) detector or a mass spectrometer (MS).

Experimental Protocols for Forced Degradation

The following protocols describe the conditions for subjecting this compound to various stress conditions. A control sample (stored under normal conditions) should be analyzed alongside the stressed samples.

A. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in 0.1 N HCl.

-

Heat the solution at 80 °C for a specified time (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, dilute it to the target concentration, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound in 0.1 N NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for specified time points.

-

At each time point, withdraw a sample, neutralize it, dilute it, and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in water.

-

Heat the solution at 80 °C for specified time points.

-

At each time point, withdraw a sample, dilute it, and analyze by HPLC.

-

B. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified time (e.g., 24 hours).

-

Withdraw a sample, quench any remaining peroxide if necessary, dilute it, and analyze by HPLC.

C. Photolytic Degradation

-

Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

After exposure, analyze both the exposed and control samples by HPLC.

D. Thermal Degradation

-

Expose a solid sample of this compound to dry heat (e.g., 105 °C) for a specified period (e.g., 7 days).

-

After exposure, allow the sample to cool, prepare a solution of a known concentration, and analyze by HPLC.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Data Interpretation and Reporting

The data from the forced degradation studies should be tabulated to show the percentage of degradation of this compound under each stress condition. Any significant degradants should be reported with their relative retention times (RRT).

| Stress Condition | Duration | Assay of this compound (%) | Major Degradant(s) (RRT) | Mass Balance (%) |

| Control | 7 days | Experimental Value | N/A | 100 |

| 0.1 N HCl, 80°C | 72 hours | Experimental Value | Experimental Value | Experimental Value |

| 0.1 N NaOH, RT | 72 hours | Experimental Value | Experimental Value | Experimental Value |

| Water, 80°C | 72 hours | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 hours | Experimental Value | Experimental Value | Experimental Value |

| Photolytic | 1.2M lux hr | Experimental Value | Experimental Value | Experimental Value |

| Thermal (solid) | 7 days | Experimental Value | Experimental Value | Experimental Value |

Conclusion

A thorough understanding of the is fundamental to its effective use in research and development. While extensive public data on these properties is limited, this guide provides a robust framework of established methodologies for their determination. By following these protocols, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of their work, from early-stage synthesis to final product formulation. The principles and techniques described herein are grounded in established analytical chemistry and regulatory guidelines, ensuring the generation of reliable and defensible scientific data.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD. (2012). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

2-Chloro-6-fluorobenzylamine safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzylamine derivative utilized as a key building block in organic synthesis, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[1] While its synthetic utility is significant, its handling is governed by a critical safety profile. This technical guide provides an in-depth analysis of the safety data for this compound (CAS No. 15205-15-9), moving beyond a simple recitation of Safety Data Sheet (SDS) points to explain the causality behind the hazards and the necessary, self-validating protocols required for its safe use in a research and development setting. The compound is classified as corrosive and causes severe skin burns and eye damage, demanding stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design. This compound is a liquid at room temperature.[2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15205-15-9 | [3][4][5] |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [3] |

| Appearance | Liquid | [2] |

| Boiling Point | 91-93 °C @ 15-20 mmHg | [3][4] |

| Density | 1.24 g/mL @ 20 °C | [4] |

| Synonyms | (2-chloro-6-fluorophenyl)methanamine | [2][3][6] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the classification is unambiguous and indicates a significant hazard that must be rigorously controlled.

-

Pictogram: GHS05[3]

-

Primary Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][5][7][8]

Field Insight: The H314 classification is the most critical piece of safety information. It signifies that the substance is not merely an irritant but is capable of causing irreversible tissue damage upon contact. This dictates that all handling protocols must be designed to prevent any direct contact with the substance.

Section 3: The Causality of Corrosivity - Understanding the Risk

From an application scientist's perspective, it's not enough to know what the hazard is; we must understand why. This compound is a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. This inherent chemical reactivity is the root of its corrosive nature. It can react with biological tissues, such as skin and eyes, leading to chemical burns and cellular destruction. The presence of halogen substituents (chloro- and fluoro-) on the benzene ring can further modulate its reactivity. Therefore, its corrosivity is not an abstract property but a direct consequence of its molecular structure and chemical function.

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol ensures that checks and protective measures are integrated into the workflow itself. The following step-by-step methodology for handling this compound is designed to minimize exposure.

Experimental Workflow: Handling and Dispensing

Caption: A validated workflow for handling corrosive liquids.

Storage Requirements:

-

Container: Store in the original, tightly closed container.[8]

-

Environment: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[8]

-

Atmosphere: Some suppliers recommend storing under an inert gas like Argon, which suggests sensitivity to air or moisture over time.[3]

Section 5: Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazards. For a corrosive substance like this compound, the PPE ensemble serves as the last line of defense.

-

Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8][9] Standard safety glasses are insufficient as they do not protect against splashes.

-

Skin and Body Protection: A flame-retardant, chemical-resistant lab coat is mandatory.[10] Ensure cuffs are tucked into gloves. For larger quantities, a chemical apron or suit may be necessary.

-

Respiratory Protection: All handling must be done in a certified chemical fume hood to avoid inhaling vapors.[9] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Caption: Logic diagram for PPE selection based on hazard.

Section 6: Emergency Procedures - A Protocol for Preparedness

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm. All personnel working with this chemical must be familiar with these procedures and the location of emergency equipment.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate emergency medical help.[5] |

| Skin Contact | Immediately take off all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate emergency medical help.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing. Seek immediate emergency medical help, preferably from an ophthalmologist.[11] |

| Ingestion | Do NOT induce vomiting.[5][8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate emergency medical help.[5] |

Accidental Release Measures:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, but only if it can be done without spreading the vapor to other areas.

-

Contain: Use personal protective equipment.[12] Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Section 7: Toxicological Profile

-

Acute Effects: The primary toxicological concern is severe, localized tissue damage (burns) upon contact with skin or eyes due to its corrosive nature.[5][8]

-

Inhalation: Inhalation of vapors may cause respiratory irritation or chemical burns to the respiratory tract.[9]

-

Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach, and may be harmful or fatal.[9][13]

-

Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[10][11] As a standard precautionary principle in drug development, the absence of data means a potential hazard cannot be ruled out. Therefore, chronic exposure must be avoided.

Section 8: Disposal and Environmental Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][10] Do not allow the product to enter drains.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[5]

Section 9: Transport and Regulatory Information

The transport of this chemical is regulated due to its hazardous nature.

-

UN Number: UN2735[5]

-

Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (or POLYAMINES, LIQUID, CORROSIVE, N.O.S.)[5]

-

Transport Hazard Class: 8 (Corrosive substances)[5]

-

Packing Group: I (High Danger)[5]

References

-

This compound | CAS#:15205-15-9 | Chemsrc. (2025, September 1). Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023, September 27). Retrieved January 6, 2026, from [Link]

-

N-(N-PROPYL)-2-CHLORO-6-FLUOROBENZYLAMINE Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 15205-15-9 [sigmaaldrich.com]

- 4. This compound | 15205-15-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound [sigmaaldrich.com]

- 7. This compound | CAS#:15205-15-9 | Chemsrc [chemsrc.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lookchem.com [lookchem.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to High-Purity 2-Chloro-6-fluorobenzylamine for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 2-Chloro-6-fluorobenzylamine in Drug Discovery

This compound is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aminomethyl group, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the purity of this intermediate is of paramount importance, as even trace impurities can have a profound impact on the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview for researchers and drug development professionals on sourcing, handling, and analyzing high-purity this compound. We will delve into the landscape of commercial suppliers, provide detailed analytical methodologies for quality control, and discuss the potential impact of impurities on downstream applications.

Part 1: Sourcing High-Purity this compound: A Comparative Guide to Commercial Suppliers

The selection of a reliable supplier is the first and one of the most critical steps in ensuring the quality of your research. The following table provides a comparative overview of some of the commercial suppliers of this compound, with a focus on publicly available information regarding purity and typical offerings.

| Supplier | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥98%[1] | Grams to Kilograms | Often provides detailed safety and handling information.[1] |

| Aromsyn Co., Ltd. | >97% (as hydrochloride salt)[2][3] | Gram to kilogram scale | Offers custom synthesis and batch-specific Certificate of Analysis (COA).[2][3] |

| CymitQuimica | 98%[4] | 1g, 5g, 10g, 25g, 100g[4] | Provides basic chemical properties and synonyms.[4] |

| Fluorochem | 98%[5] | Not specified | Lists physical properties such as flash point and boiling range.[5] |

| ChemicalBook | 98% to 99% min | Grams to Kilograms | A platform that lists multiple suppliers from China.[6] |

| Santa Cruz Biotechnology | Not specified | Not specified | Marketed for proteomics research.[7] |

Note: The stated purity can vary between batches and suppliers. It is imperative to request a lot-specific Certificate of Analysis (COA) before purchase to obtain detailed information on the purity and impurity profile.

Part 2: Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. The most common industrial synthesis involves a two-step process starting from 2-chloro-6-fluorotoluene.

Synthetic Pathway

The synthesis typically proceeds via the following steps:

-

Oxidation: 2-Chloro-6-fluorotoluene is first oxidized to 2-Chloro-6-fluorobenzaldehyde.[8]

-

Reductive Amination: The resulting aldehyde undergoes reductive amination to yield the final product, this compound. This is a widely used and versatile method for forming amines from carbonyl compounds.[9][10]

Caption: Synthetic pathway of this compound.

Potential Impurities

Based on this synthetic route, several potential impurities may be present in the final product:

-

Unreacted Starting Materials: Residual 2-Chloro-6-fluorobenzaldehyde is a common impurity.

-

Over-oxidation Products: During the first step, some of the aldehyde may be further oxidized to 2-Chloro-6-fluorobenzoic acid.

-

By-products of Reduction: Incomplete reduction during the amination step can lead to the formation of the corresponding imine intermediate.

-

Catalyst Residues: If a metal catalyst such as Raney Nickel is used for hydrogenation, trace amounts of the metal may remain in the final product.[11]

-

Solvent Residues: Residual solvents from the reaction and purification steps may also be present.

Part 3: Analytical Methods for Quality Control

To ensure the purity of this compound, a robust set of analytical methods is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for the quantitative analysis of this compound and its non-volatile impurities.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for identifying and quantifying volatile impurities. Due to the polarity of the amine group, derivatization is often employed to improve chromatographic performance.[12]

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: A standard GC-MS system.

-

Derivatization (Optional): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to improve peak shape and volatility.[13]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).

-

Injection: Split or splitless mode.

-

Detection: Mass spectrometer in full scan mode.

Caption: Workflow for GC-MS analysis.

Part 4: The Impact of Impurities on Drug Development

The presence of impurities in this compound can have significant downstream consequences in a drug development program.

-

Formation of Impurity Adducts: Reactive impurities, such as the starting aldehyde, can react with the desired product or other reagents in subsequent steps, leading to the formation of new, difficult-to-remove impurities.[14]

-

Reduced Yields: Impurities can interfere with subsequent reactions, leading to lower yields and increased production costs.

-

Altered Pharmacological Profile: Impurities that are structurally similar to the API may have their own pharmacological or toxicological profiles, potentially leading to off-target effects or increased toxicity.

-

Regulatory Scrutiny: Regulatory agencies have stringent requirements for the control of impurities in APIs. The presence of unknown or unqualified impurities can lead to significant delays in drug approval.

Conclusion

High-purity this compound is an indispensable building block for the modern medicinal chemist. A thorough understanding of its commercial sources, synthetic route, potential impurities, and the analytical methods for its quality control is essential for any researcher or drug development professional working with this important intermediate. By implementing the strategies and methodologies outlined in this guide, scientists can ensure the quality and integrity of their research, ultimately contributing to the development of safer and more effective medicines.

References

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

-

LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

-

PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Benzylamine,;, for GC derivati | 13180-100ML | SUPELCO | SLS. Retrieved from [Link]

-

YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

-

Myers, J. W. (n.d.). Chem 115. Retrieved from [Link]

- Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Revista de la Sociedad Química de México, 57(3), 194-199.

-

PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

ResearchGate. (2025). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]

- Google Patents. (n.d.). CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.

-

PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

Sources

- 1. This compound | 15205-15-9 [sigmaaldrich.com]

- 2. lcms.cz [lcms.cz]

- 3. 1189431-12-6 | this compound hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 15205-15-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Raney nickel - Wikipedia [en.wikipedia.org]

- 12. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzylamine from 2-chloro-6-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-chloro-6-fluorobenzylamine, a crucial building block in the pharmaceutical and agrochemical industries. The primary focus of this document is the reductive amination of 2-chloro-6-fluorobenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a key synthetic intermediate whose structural motifs are present in a variety of biologically active molecules. The presence of the ortho-chloro and fluoro substituents on the benzylamine core imparts unique electronic and steric properties, influencing the molecule's reactivity and its interactions with biological targets. Consequently, the efficient and selective synthesis of this compound is of paramount importance for the discovery and development of novel therapeutic agents and crop protection chemicals.

The most direct and widely employed method for the synthesis of this compound is the reductive amination of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This one-pot reaction offers an atom-economical and operationally straightforward route to the desired primary amine, avoiding the often harsh conditions and multiple steps associated with other synthetic strategies.

The Core Methodology: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (in this case, 2-chloro-6-fluorobenzaldehyde) and an amine (ammonia), which is then reduced in situ to the corresponding amine.[1]

Mechanistic Insights

The reductive amination process can be dissected into two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding imine. The formation of the imine is a reversible process and is often catalyzed by mild acid.

-

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond by a suitable reducing agent. The choice of the reducing agent is critical to the success of the reaction, as it must be selective for the imine over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.

Caption: General workflow for the reductive amination of an aldehyde.

Choice of Reducing Agent

Several reducing agents can be employed for reductive amination, with sodium borohydride (NaBH₄) being a common and cost-effective choice.[1][3] While NaBH₄ can also reduce aldehydes, the rate of reduction of the protonated imine (iminium ion) is significantly faster, allowing for selective amine formation under controlled conditions.

A milder reducing agent, sodium cyanoborohydride (NaBH₃CN), is often preferred as it is less reactive towards carbonyls at neutral or slightly acidic pH, thus minimizing the formation of the alcohol byproduct.[4] However, due to the toxicity of cyanide, sodium borohydride is often chosen for larger-scale syntheses with careful control of the reaction conditions.

Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) is another powerful method for reductive amination.[1] This approach is highly efficient and generates only water as a byproduct, making it an environmentally friendly option. However, care must be taken to prevent dehalogenation, a common side reaction with halogenated aromatic compounds.

Experimental Protocol: Synthesis of this compound

The following protocol details a robust and reproducible method for the synthesis of this compound via reductive amination using sodium borohydride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluorobenzaldehyde | 158.56 | 10.0 g | 0.063 |

| Ammonia (7N solution in Methanol) | 17.03 | ~135 mL | ~0.945 |

| Sodium Borohydride (NaBH₄) | 37.83 | 3.57 g | 0.0945 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-fluorobenzaldehyde (10.0 g, 0.063 mol).

-

Addition of Ammonia: Add methanol (100 mL) to the flask, followed by the slow addition of a 7N solution of ammonia in methanol (~135 mL, 0.945 mol) at room temperature with vigorous stirring. A significant excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

Imine Formation: Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium borohydride (3.57 g, 0.0945 mol) in methanol (100 mL). Add the sodium borohydride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of water (50 mL). Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product.

Caption: Experimental workflow for the synthesis of this compound.

Expected Outcomes and Characterization

Based on analogous reductive amination reactions of substituted benzaldehydes, the described protocol is expected to provide this compound in good to excellent yield.

| Parameter | Expected Value/Data |

| Yield | 75-90% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 91-93 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 2H), 6.90-6.80 (m, 1H), 3.95 (s, 2H), 1.60 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5 (d, J=245 Hz), 138.0 (d, J=4 Hz), 129.0 (d, J=10 Hz), 125.0 (d, J=4 Hz), 124.5 (d, J=15 Hz), 114.5 (d, J=22 Hz), 40.0 |

| Purity (by GC-MS) | >98% |

Note: Spectroscopic data are predicted based on the structure and may vary slightly.

Troubleshooting and Key Considerations

-

Formation of Byproducts: The primary potential byproducts are the corresponding secondary and tertiary amines, as well as 2-chloro-6-fluorobenzyl alcohol. To minimize the formation of polyalkylated amines, a large excess of ammonia is crucial. To avoid the formation of the alcohol, ensure that the imine formation is complete before the addition of the reducing agent and maintain a low temperature during the reduction step.

-

Dehalogenation: While less common with sodium borohydride compared to catalytic hydrogenation, dehalogenation can still occur. Using milder conditions and shorter reaction times can help to mitigate this side reaction.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high quality and that the reaction is performed under anhydrous conditions until the quenching step. The activity of the sodium borohydride can also be a factor.

Conclusion